莫沙必利

概述

描述

Mosapride is a gastroprokinetic agent that increases the movement of food from the stomach to the intestine . It speeds up the process of gastric emptying and prevents reflux of food into the food pipe . It acts as a selective 5HT4 agonist . The major active metabolite of mosapride, known as M1, additionally acts as a 5HT3 antagonist .

Synthesis Analysis

Solid dispersions of Mosapride with different drug-to-polymer ratios were prepared by a solvent evaporation method . Mosapride was also formulated in an Orodispersible Film (ODF) preparation that can be used for treatment of patients who suffer from gastrointestinal disorders .

Molecular Structure Analysis

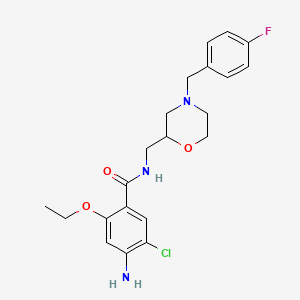

The molecular structure of Mosapride is C21H25ClFN3O3 . The calculated molecular properties were generated using the CDK toolkit .

Chemical Reactions Analysis

Spectrophotometric methods have been developed for the assay of Mosapride in pure as well as in pharmaceutical samples . These methods are based on the diazotization coupling reaction of Mosapride .

Physical And Chemical Properties Analysis

The physical and chemical properties of Mosapride include a density of 1.3±0.1 g/cm3, a boiling point of 549.2±50.0 °C at 760 mmHg, and a molecular weight of 421.893 . It also has a partition coefficient n-octanol/water of 4.11E-12mmHg at 25°C .

科学研究应用

Gastroesophageal Reflux Disease (GERD) Management

Mosapride, when combined with proton pump inhibitors (PPIs), has been shown to significantly improve reflux symptom scores in patients with GERD. This combination therapy is more effective than PPIs alone, suggesting that Mosapride can play a crucial role in enhancing GERD treatment outcomes .

Cardiac Function Enhancement

Research indicates that Mosapride stimulates 5-HT4-serotonin receptors in the heart, which can increase the force of contraction and beating rate in isolated atrial preparations. This suggests potential applications of Mosapride in treating cardiac conditions or enhancing cardiac function .

Functional Dyspepsia Treatment

A sustained-release (SR) formula of Mosapride has been developed to improve patient compliance with medication. This SR formula is as effective as conventional Mosapride release three times daily in patients with functional dyspepsia, offering a more convenient dosing schedule without compromising efficacy .

作用机制

Target of Action

Mosapride primarily targets the 5-HT4 receptors . These receptors are part of the serotonin receptor family and are predominantly found in the gastrointestinal tract . The major active metabolite of Mosapride, known as M1, additionally acts as a 5-HT3 antagonist .

Mode of Action

Mosapride, as a 5-HT4 receptor agonist , stimulates these receptors in the gastrointestinal nerve plexus . This stimulation increases the release of acetylcholine , a neurotransmitter that plays a crucial role in muscle contraction . The increased acetylcholine release results in the enhancement of gastrointestinal motility and gastric emptying . The metabolite M1, acting as a 5-HT3 antagonist, further aids in accelerating gastric emptying .

Biochemical Pathways

The activation of 5-HT4 receptors by Mosapride leads to an increase in the release of acetylcholine. This neurotransmitter then interacts with muscarinic receptors on the smooth muscle cells in the gastrointestinal tract, leading to muscle contraction and thus, enhanced gastrointestinal motility . The overall effect is an acceleration of gastric emptying throughout the whole of the gastrointestinal tract .

Pharmacokinetics

It is known that mosapride is subject to first-pass metabolism, which can affect its bioavailability

Result of Action

The primary result of Mosapride’s action is the stimulation of gastric motility, which can help alleviate symptoms of various gastrointestinal disorders such as chronic gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome . In addition to its prokinetic properties, Mosapride also exerts anti-inflammatory effects on the gastrointestinal tract and promotes neurogenesis in the gastrointestinal tract, which may prove useful in certain bowel disorders .

Action Environment

The efficacy and stability of Mosapride’s action can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption and hence, the effectiveness of the drug. Therefore, Mosapride is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food)

安全和危害

Mosapride should be handled with care. It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It is also recommended to avoid dust formation and keep the container tightly closed in a dry and well-ventilated place .

未来方向

属性

IUPAC Name |

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPELFRMCRYSPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048408 | |

| Record name | Mosapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mosapride | |

CAS RN |

112885-41-3 | |

| Record name | Mosapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112885-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mosapride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosapride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11675 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mosapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOSAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8MFJ1C0BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

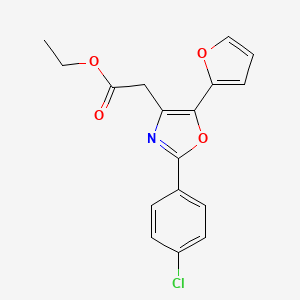

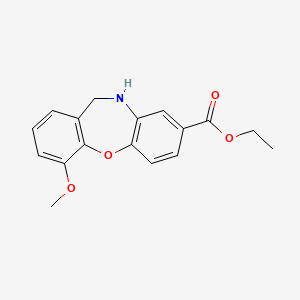

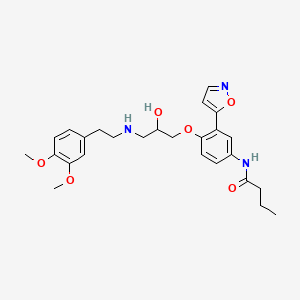

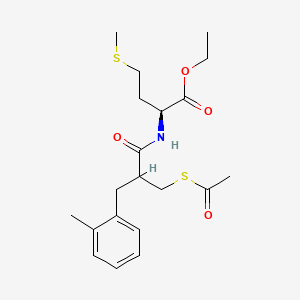

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Mosapride citrate is a selective serotonin 5-HT4 receptor agonist. [, , ] Binding to 5-HT4 receptors, primarily located in the enteric nervous system of the gastrointestinal (GI) tract, stimulates the release of acetylcholine. [, ] This acetylcholine release enhances GI motility by increasing the frequency and strength of contractions in the stomach, small intestine, and colon. [, , ]

ANone:

A: While specific stability data is not extensively discussed in the papers, one study explored a bi-coated combination capsule containing Mosapride and probiotics. [] This formulation aimed to improve Mosapride's solubility and protect the probiotics from degradation in the acidic environment of the stomach. Differential scanning calorimetry (DSC) suggested that Mosapride within the polymer coating underwent amorphization or molecular dispersion, potentially enhancing its solubility. [] This study highlights the importance of formulation strategies for optimizing Mosapride delivery.

ANone:

- Absorption: Mosapride is primarily absorbed in the small intestine. Food intake significantly affects its absorption rate and extent. []

- Distribution: Mosapride and its metabolites are widely distributed in various tissues, with the highest concentrations found in the duodenum and cecum. []

- Metabolism: Mosapride undergoes significant first-pass metabolism, primarily by CYP3A enzymes in the liver. [, ] One major metabolite, des-p-fluorobenzyl Mosapride (M1), possesses 5-HT3 receptor antagonist activity. []

- Excretion: Mosapride is excreted through urine, feces, and bile. Interestingly, the metabolite M2 (Mosapride-N-oxide) represents a significant portion of the excreted dose, particularly in urine. []

ANone:

- In vitro: Mosapride enhances electrically stimulated contractions in isolated guinea pig ileum preparations. [, , ] It also displays 5-HT4 receptor binding affinity in guinea pig ileum, although weaker than Cisapride. []

- In vivo: Animal studies demonstrate Mosapride's efficacy in improving gastric emptying in various models, including those with induced gastric emptying delay. [, , , ] Studies in dogs show that Mosapride, in addition to its prokinetic effects, might offer protection against prednisolone-induced gastric mucosal injury. [] This protective effect might be linked to its ability to improve gastric emptying and reduce the incidence of vomiting. []

ANone: The provided research papers do not discuss resistance mechanisms specifically related to Mosapride.

ANone: Several analytical methods are employed for Mosapride analysis:

- HPLC: High-performance liquid chromatography (HPLC) coupled with UV or MS/MS detection is commonly used for quantifying Mosapride and its metabolites in various matrices, including plasma, pharmaceutical formulations, and tissues. [, , , ]

- TLC: Thin-layer chromatography (TLC) offers a simpler alternative for the simultaneous quantitation of Mosapride with other drugs in pharmaceutical products. []

ANone:

- Domperidone: Similar to Mosapride, Domperidone is a dopamine antagonist with prokinetic properties. Studies comparing their efficacy in treating functional dyspepsia yielded mixed results, with some indicating comparable efficacy. [, ]

- Cisapride: While a potent 5-HT4 agonist, Cisapride's use is limited by its potential for serious cardiac side effects. [, ] Studies show that Mosapride exhibits a more favorable safety profile, particularly regarding cardiac risks. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-O-(oxan-2-ylmethyl) 3-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662752.png)

![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)

![(5-Methoxy-6,7,8,9-tetrahydroimidazo[1,2-a]quinazolin-2-yl)-phenylmethanone](/img/structure/B1662763.png)